molecular formula C11H11F2NO2 B14870414 2-(Difluoromethoxy)-3-methoxyphenylpropanenitrile

2-(Difluoromethoxy)-3-methoxyphenylpropanenitrile

Cat. No.: B14870414
M. Wt: 227.21 g/mol
InChI Key: STEPGWKIHDLWPH-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-3-methoxyphenylpropanenitrile is an organic compound that features both difluoromethoxy and methoxy functional groups attached to a phenyl ring, along with a propanenitrile side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-3-methoxyphenylpropanenitrile typically involves multiple steps. One common approach is the difluoromethylation of a suitable precursor, such as a phenol derivative, followed by further functionalization to introduce the methoxy and nitrile groups. The reaction conditions often require the use of difluoromethylating agents, such as difluorocarbene precursors, under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-3-methoxyphenylpropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include difluoromethoxy-substituted aldehydes, acids, amines, and various substituted phenyl derivatives .

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-3-methoxyphenylpropanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity by forming strong interactions with target proteins. The methoxy and nitrile groups can further modulate the compound’s physicochemical properties, influencing its bioavailability and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethoxy-substituted phenyl derivatives, such as:

Uniqueness

2-(Difluoromethoxy)-3-methoxyphenylpropanenitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both difluoromethoxy and methoxy groups enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .

Properties

Molecular Formula

C11H11F2NO2

Molecular Weight

227.21 g/mol

IUPAC Name

3-[2-(difluoromethoxy)-3-methoxyphenyl]propanenitrile

InChI

InChI=1S/C11H11F2NO2/c1-15-9-6-2-4-8(5-3-7-14)10(9)16-11(12)13/h2,4,6,11H,3,5H2,1H3

InChI Key

STEPGWKIHDLWPH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC(F)F)CCC#N

Origin of Product

United States

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